molecular formula C15H23ClN2O2 B13628873 tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride

tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride

Cat. No.: B13628873
M. Wt: 298.81 g/mol
InChI Key: RDGHRUASCLJHQZ-UHFFFAOYSA-N
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Description

tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride is a chemical compound with the molecular formula C15H23ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a methylamino group, and an isoindole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride typically involves multiple steps. One common method starts with the preparation of the isoindole ring, followed by the introduction of the tert-butyl and methylamino groups. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in the study of protein-ligand interactions and as a probe in NMR spectroscopy.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

tert-butyl 1-(methylaminomethyl)-1,3-dihydroisoindole-2-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-10-11-7-5-6-8-12(11)13(17)9-16-4;/h5-8,13,16H,9-10H2,1-4H3;1H

InChI Key

RDGHRUASCLJHQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CNC.Cl

Origin of Product

United States

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